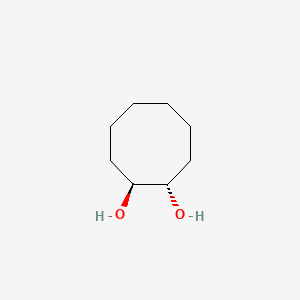

(1S,2S)-cyclooctane-1,2-diol

Übersicht

Beschreibung

(1S,2S)-Cyclooctane-1,2-diol is a chiral diol with the molecular formula C8H16O2. This compound features a cyclooctane ring with two hydroxyl groups attached to the first and second carbon atoms in a cis configuration. The stereochemistry of the compound is specified by the (1S,2S) notation, indicating the spatial arrangement of the hydroxyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (1S,2S)-Cyclooctane-1,2-diol can be synthesized through several methods. One common approach involves the dihydroxylation of cyclooctene using osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the resulting osmate ester with sodium bisulfite (NaHSO3). The reaction typically proceeds under mild conditions, with the diol being isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For instance, the catalytic hydrogenation of cyclooctadiene in the presence of a suitable catalyst can yield the desired diol. This method offers the advantage of being more environmentally friendly and economically viable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: (1S,2S)-Cyclooctane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The diol can be oxidized to form cyclooctane-1,2-dione using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: Reduction of the diol can yield cyclooctane, typically using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.

Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: SOCl2 or PBr3 in the presence of a base such as pyridine.

Major Products:

Oxidation: Cyclooctane-1,2-dione.

Reduction: Cyclooctane.

Substitution: Cyclooctane-1,2-dichloride or cyclooctane-1,2-dibromide.

Wissenschaftliche Forschungsanwendungen

Chemistry

(1S,2S)-cyclooctane-1,2-diol serves as a crucial chiral building block in organic synthesis. Its unique stereochemistry allows it to be utilized in the following ways:

- Synthesis of Complex Organic Molecules : The compound is employed in synthesizing various pharmaceuticals and natural products. It can undergo various chemical reactions such as oxidation to form cyclooctane-1,2-dione or reduction to yield cyclooctane.

| Reaction Type | Product | Yield |

|---|---|---|

| Oxidation | Cyclooctane-1,2-dione | Varies |

| Reduction | Cyclooctane | High |

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions and stereoselective processes:

- Enzyme Substrate : As a substrate for enzymes that catalyze stereoselective reactions, it helps researchers understand the mechanisms of enzyme activity and selectivity.

- Model Compound : The compound serves as a model for studying the interactions between diols and biological receptors or enzymes.

Medicine

The potential therapeutic properties of this compound are being explored:

- Precursor for Bioactive Compounds : It is investigated as a precursor in synthesizing various bioactive compounds that may have pharmaceutical applications .

- Anticancer Research : Studies have indicated that derivatives of cyclooctane diols can exhibit anticancer properties when incorporated into larger molecular frameworks .

Industry

In industrial applications, this compound is used in the production of materials requiring specific stereochemical configurations:

- Polymers and Resins : The compound is utilized as a monomer for synthesizing polymers and resins that have applications in coatings and adhesives .

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound as a precursor in synthesizing complex bioactive molecules. The reaction conditions were optimized to enhance yield and selectivity towards desired products .

Case Study 2: Enzyme-Catalyzed Reactions

Research involving enzyme-catalyzed reactions showed that this compound could effectively serve as a substrate for various enzymes. The study provided insights into the stereoselectivity of enzymatic processes involving this diol .

Wirkmechanismus

The mechanism of action of (1S,2S)-cyclooctane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. In biological systems, the diol may act as a ligand for enzymes or receptors, modulating their activity and leading to specific biochemical outcomes.

Vergleich Mit ähnlichen Verbindungen

(1R,2R)-Cyclooctane-1,2-diol: The enantiomer of (1S,2S)-cyclooctane-1,2-diol, differing in the spatial arrangement of the hydroxyl groups.

Cyclooctane-1,2-dione: The oxidized form of the diol, lacking the hydroxyl groups.

Cyclooctane-1,2-dichloride: A derivative obtained through substitution reactions.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties Its chiral nature makes it valuable in asymmetric synthesis and as a model compound for studying stereoselective reactions

Biologische Aktivität

(1S,2S)-cyclooctane-1,2-diol is a chiral compound with the molecular formula C8H16O2. It features a cyclooctane ring with two hydroxyl groups positioned at the first and second carbon atoms in a cis configuration. This stereochemistry is crucial for its biological activity and potential applications in various fields, including medicinal chemistry and enzymatic studies.

The biological activity of this compound primarily involves its interactions as a ligand with enzymes or receptors. The presence of hydroxyl groups allows the compound to participate in hydrogen bonding, which can modulate the activity of various biological targets. This modulation can lead to specific biochemical outcomes, such as influencing metabolic pathways or enzyme catalysis.

Applications in Research

This compound serves multiple roles in scientific research:

- Chiral Building Block : It is utilized in the synthesis of complex organic molecules and pharmaceuticals due to its chiral nature.

- Enzyme-Catalyzed Reactions : The compound acts as a substrate for studying stereoselective processes and enzyme mechanisms.

- Therapeutic Potential : Research is ongoing regarding its potential as a precursor in synthesizing bioactive compounds that may exhibit therapeutic properties.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Enzymatic Studies : A study demonstrated that this compound could serve as an effective substrate for manganese(II) complex-catalyzed oxidative cleavage reactions. Under blue light irradiation, it was shown to yield significant amounts of carbonyl products, indicating its utility in catalytic processes .

Reaction Conditions Yield (%) Blue Light Irradiation (470 nm) 67% Mn(dtbpy)₂(OTf)₂ as Precatalyst 69% - Oxidative Cleavage : Another investigation highlighted the oxidative cleavage of 1,2-diols using non-heme manganese complexes. The study indicated that this compound could enhance product yields when included in reactions involving other diols .

-

Antioxidant and Antimicrobial Activity : Recent research has linked compounds similar to this compound to antioxidative and antibacterial activities. For instance, compounds with similar structural features demonstrated significant DPPH radical scavenging capacities and effective inhibition against Gram-positive bacteria like Staphylococcus aureus .

Activity Type IC50 Value (mg/mL) DPPH Scavenging 9.22 Antibacterial (MSSA) 0.16

Eigenschaften

IUPAC Name |

(1S,2S)-cyclooctane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8(7)10/h7-10H,1-6H2/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSOFJYAGDTKSK-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(C(CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC[C@@H]([C@H](CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428496 | |

| Record name | (1S,2S)-Cyclooctane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20480-40-4 | |

| Record name | (1S,2S)-Cyclooctane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.